molecular formula C33H35NO8 B11197090 4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate

4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate

Cat. No.: B11197090
M. Wt: 573.6 g/mol
InChI Key: WFDVTDMCODNHNA-SANMLTNESA-N
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Description

4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes multiple methoxy groups and a benzo[a]heptalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[a]heptalene core: This can be achieved through a series of cyclization reactions.

    Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and an appropriate catalyst.

    Attachment of the butynyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final esterification: The final step is the esterification of the intermediate with 4-methoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzo[a]heptalene core can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple methoxy groups and benzo[a]heptalene core allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYBENZOIC ACID: A simpler compound with a single methoxy group and a benzoic acid core.

    METHYL 4-METHOXYBENZOATE: Similar structure but lacks the complex benzo[a]heptalene core.

    TETRAMETHOXYBENZO[A]HEPTALENE DERIVATIVES: Compounds with similar cores but different functional groups.

Uniqueness

4-{METHYL[(7S)-1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-7-YL]AMINO}-2-BUTYNYL 4-METHOXYBENZOATE is unique due to its combination of a benzo[a]heptalene core with multiple methoxy groups and a butynyl ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.

Properties

Molecular Formula

C33H35NO8

Molecular Weight

573.6 g/mol

IUPAC Name

4-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C33H35NO8/c1-34(17-7-8-18-42-33(36)21-9-12-23(37-2)13-10-21)26-15-11-22-19-29(39-4)31(40-5)32(41-6)30(22)24-14-16-28(38-3)27(35)20-25(24)26/h9-10,12-14,16,19-20,26H,11,15,17-18H2,1-6H3/t26-/m0/s1

InChI Key

WFDVTDMCODNHNA-SANMLTNESA-N

Isomeric SMILES

CN(CC#CCOC(=O)C1=CC=C(C=C1)OC)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC

Canonical SMILES

CN(CC#CCOC(=O)C1=CC=C(C=C1)OC)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC

Origin of Product

United States

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